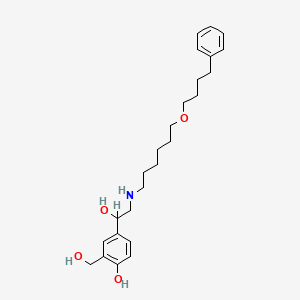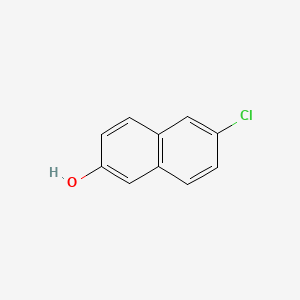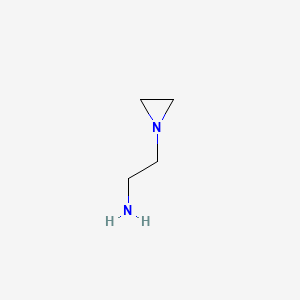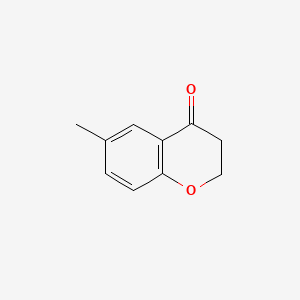
6-甲基-4-色满酮
描述
6-Methyl-4-chromanone is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . The absence of a double bond between C-2 and C-3 in chromanone shows a minor difference from chromone but exhibits significant variations in biological activities .
Synthesis Analysis
Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This includes the synthesis of 4-chromanones via Michael addition of acrylonitrile to phenols in the presence of K2CO3 in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .Molecular Structure Analysis
Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .Chemical Reactions Analysis
The product has been used as a substrate for carbonyl reductase from Sporobolomyces salmonicolor, wherein it was reduced to the corresponding ®-chiral alcohol . It has also been used as a substrate for the enantioselective reduction by 3 biocatalysts, namely, Didymosphaeria igniaria, Coryneum betulinum, and Chaetomium sp .Physical And Chemical Properties Analysis
6-Methyl-4-chromanone is a solid substance . Its melting point ranges from 31 to 35 °C, and its boiling point is between 141 and 143 °C at 18.0 hPa .科学研究应用
药物化学中的结构单元
色满酮或色满-4-酮是一种重要的、有趣的杂环双环化合物,在药物化学中作为结构单元用于分离、设计和合成新型先导化合物 . 它在结构上与色酮相似,但由于在 C-2 和 C-3 之间没有双键,因此在生物活性方面表现出显著差异 .
抗癌活性
天然和合成的色满酮类似物显示出多种生物活性,包括抗癌活性 . 这使得它成为癌症治疗进一步研究的有希望的化合物。
抗炎活性
色满-4-酮类似物已被发现具有抗炎特性 . 炎症在各种炎症相关疾病的病理机制中起着重要作用,例如癌症、阿尔茨海默病、糖尿病、动脉粥样硬化和心血管疾病 .
抗寄生虫活性
色满-4-酮类似物,如 6-羟基-2-(3-羟基苯基)色满-4-酮、6-羟基-2-(4-羟基苯基)色满-4-酮和 2-(3,4-二羟基苯基)-6-羟基色满-4-酮,通过靶向蝶啶还原酶-1 显示出抗寄生虫活性,并对布氏锥虫和利什曼原虫表现出显著的抑制作用。 infantum .
新型化合物的合成
由于其多功能性,色满-4-酮被用于合成新型化合物 . 已经进行了多项研究,以改进 4-色满酮衍生物的方法 .
真菌代谢物
色满酮 A 和相关的 7-OMe 取代天然产物最近被分离为真菌代谢物 . 这表明色满-4-酮在真菌代谢物研究及其应用方面的潜力。
作用机制
Target of Action
6-Methyl-4-chromanone, also known as 6-methylchroman-4-one, is a chromone derivative . Chromone derivatives are recognized as privileged structures for new drug invention and development . The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities . .
Mode of Action
Chromone derivatives, in general, are known to interact with different types of receptors . The interaction of 6-Methyl-4-chromanone with its targets could result in various changes, depending on the nature of the target and the type of interaction.
Biochemical Pathways
Chromone derivatives are known to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Chromone derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-diabetic, antimicrobial, anti-inflammatory, antioxidant, and anti-alzheimer activities . Therefore, it can be inferred that 6-Methyl-4-chromanone may have similar effects.
安全和危害
未来方向
Due to the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community . Considering the versatility of chromanone, this review is designed to impart comprehensive, critical, and authoritative information about the chromanone template in drug designing and development .
生化分析
Biochemical Properties
6-Methyl-4-chromanone plays a significant role in biochemical reactions, particularly as a substrate for various enzymes. One notable interaction is with carbonyl reductase from Sporobolomyces salmonicolor, where 6-Methyl-4-chromanone is reduced to the corresponding ®-chiral alcohol . Additionally, it has been used as a substrate for enantioselective reduction by biocatalysts such as Didymosphaeria igniaria, Coryneum betulinum, and Chaetomium species . These interactions highlight the compound’s versatility in enzymatic reactions and its potential in stereoselective synthesis.
Cellular Effects
6-Methyl-4-chromanone exhibits various effects on cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, chromanone derivatives, including 6-Methyl-4-chromanone, have demonstrated anti-inflammatory, antioxidant, and antimicrobial activities . These effects are mediated through interactions with cellular proteins and enzymes, leading to modulation of signaling pathways such as NF-κB and MAPKs, which are crucial for inflammatory responses and cellular stress management .
Molecular Mechanism
The molecular mechanism of 6-Methyl-4-chromanone involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, chromanone derivatives have been found to inhibit tumor necrosis factor-α (TNF-α) and other pro-inflammatory cytokines . This inhibition is achieved through binding interactions with key signaling proteins, thereby preventing the activation of inflammatory pathways. Additionally, 6-Methyl-4-chromanone can act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-4-chromanone have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 6-Methyl-4-chromanone maintains its stability under controlled conditions, allowing for consistent experimental results . Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, potentially altering its biochemical activity . Long-term studies in vitro and in vivo have demonstrated that 6-Methyl-4-chromanone can exert sustained anti-inflammatory and antioxidant effects, contributing to its therapeutic potential .
Dosage Effects in Animal Models
The effects of 6-Methyl-4-chromanone vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects such as anti-inflammatory and antioxidant activities without significant toxicity . At higher doses, there may be threshold effects leading to adverse outcomes, including potential toxicity and disruption of normal cellular functions . These findings underscore the importance of dosage optimization in therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
6-Methyl-4-chromanone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes reduction by carbonyl reductase, resulting in the formation of chiral alcohols . Additionally, it may participate in oxidative metabolism, where it is further processed by cytochrome P450 enzymes . These metabolic pathways are crucial for the compound’s bioavailability and its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of 6-Methyl-4-chromanone within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily diffuse across cell membranes, facilitating its intracellular accumulation . Once inside the cell, 6-Methyl-4-chromanone can interact with various intracellular proteins, influencing its localization and activity . The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
6-Methyl-4-chromanone exhibits specific subcellular localization patterns that are critical for its activity and function. The compound is known to localize within the cytoplasm and may also be found in organelles such as the mitochondria and endoplasmic reticulum . This localization is facilitated by targeting signals and post-translational modifications that direct 6-Methyl-4-chromanone to specific cellular compartments . The subcellular distribution of the compound is essential for its interactions with target biomolecules and its overall biochemical activity.
属性
IUPAC Name |
6-methyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHXEPLSJAVTFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342778 | |
| Record name | 6-Methyl-4-chromanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39513-75-2 | |
| Record name | 6-Methyl-4-chromanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




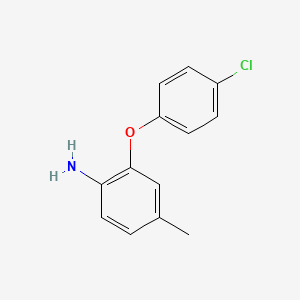
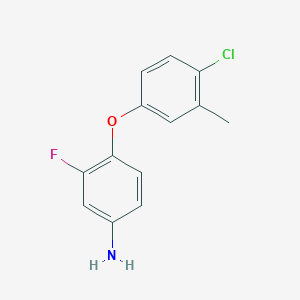



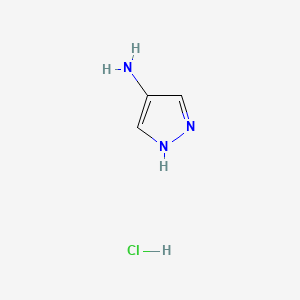
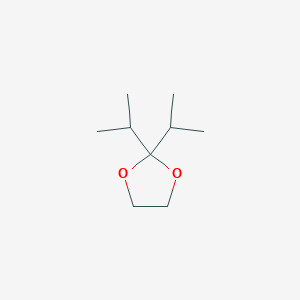

![5-Ethynyl-benzo[1,3]dioxole](/img/structure/B1361060.png)
